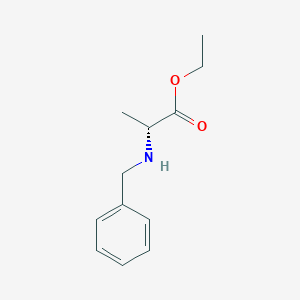
ethyl (2R)-2-(benzylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-2-(benzylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a (2R)-2-(benzylamino)propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(benzylamino)propanoate typically involves the esterification of (2R)-2-(benzylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of immobilized catalysts can further enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R)-2-(benzylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: (2R)-2-(benzylamino)propanoic acid.
Reduction: (2R)-2-(benzylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-(benzylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl (2R)-2-(benzylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-(benzylamino)propanoic acid, which can then interact with enzymes or receptors in biological systems. The benzylamino group may also play a role in binding to specific sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2S)-2-(benzylamino)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl (2R)-2-(benzylamino)propanoate: A similar ester with a methyl group instead of an ethyl group.
Ethyl (2R)-2-(phenylamino)propanoate: A compound with a phenylamino group instead of a benzylamino group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an ester and a benzylamino group. This combination of functional groups and stereochemistry makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
ethyl (2R)-2-(benzylamino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
QDBFFNIUCGDMQN-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)NCC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(C)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


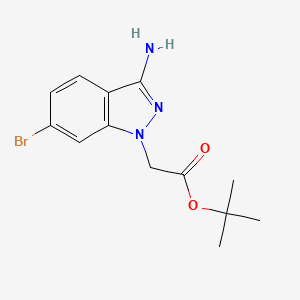
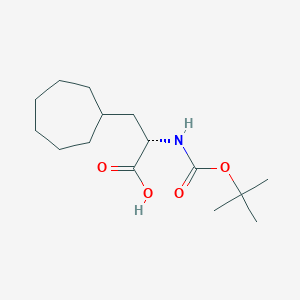
![5-Azaspiro[3.5]nonan-9-one](/img/structure/B13509065.png)
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid](/img/structure/B13509073.png)
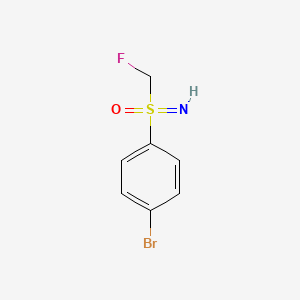
![tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13509085.png)
![Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate](/img/structure/B13509088.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B13509089.png)
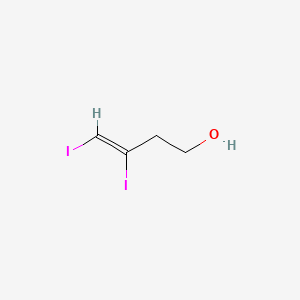



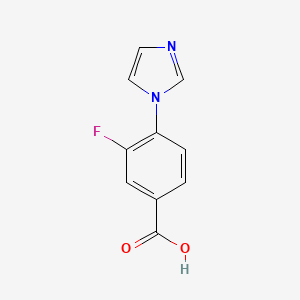
![dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride](/img/structure/B13509141.png)
